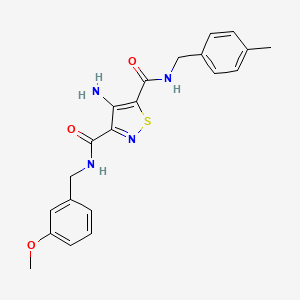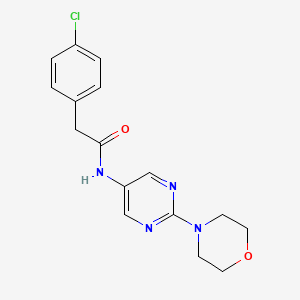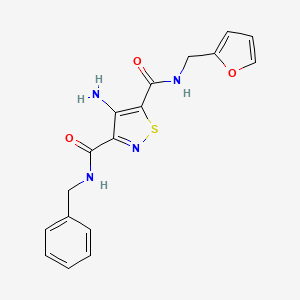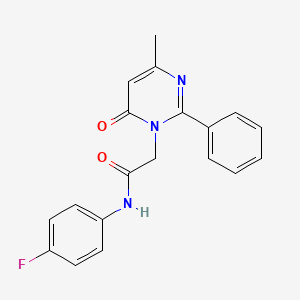![molecular formula C23H24N4O3 B11196569 N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide](/img/structure/B11196569.png)
N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a piperazine ring, followed by the introduction of the methoxyphenyl group. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and piperazine. The reaction conditions often involve refluxing in solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .
Scientific Research Applications
N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the quinoline core.
Quinoline-8-sulfonamide: Contains the quinoline core but differs in the functional groups attached.
Uniqueness
N-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]quinolin-8-YL}acetamide is unique due to its combination of a quinoline core, piperazine ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]quinolin-8-yl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)25-21-5-3-4-19-20(10-11-24-22(19)21)23(29)27-14-12-26(13-15-27)17-6-8-18(30-2)9-7-17/h3-11H,12-15H2,1-2H3,(H,25,28) |
InChI Key |
NEKDKILJFLNJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C(C=CN=C21)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-chloro-N-(4-methoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11196531.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11196535.png)

![6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11196542.png)

![3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B11196548.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)ethanol](/img/structure/B11196551.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11196555.png)

![4-amino-2-[benzyl(methyl)amino]-N-(3-chloro-4-fluorobenzyl)pyrimidine-5-carboxamide](/img/structure/B11196566.png)
